2-cyclopropyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
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Description
The compound “2-cyclopropyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide” is a type of imidazo[1,2-b]pyridazine . The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety found in many approved and experimental drugs . It has been demonstrated that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .
Molecular Structure Analysis
The imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases . The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Mechanism of Action
Target of Action
The primary target of 2-cyclopropyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide is Tyk2 JH2 . Tyk2 (Tyrosine kinase 2) is a member of the Janus kinase (JAK) family of intracellular nonreceptor tyrosine kinases involved in signaling pathways for various cytokines and growth factors .
Mode of Action
The compound acts as a potent, selective, and orally active inhibitor of Tyk2 JH2 . It interacts with the Tyk2 JH2 domain, inhibiting its activity and thereby modulating the downstream signaling pathways .
Biochemical Pathways
The inhibition of Tyk2 JH2 affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .
Pharmacokinetics
, suggesting good bioavailability. It also shows stability in liver microsomes , indicating potential for a favorable metabolic profile.
Result of Action
The inhibition of Tyk2 JH2 by this compound can lead to modulation of immune responses and inflammation . This can have therapeutic effects in diseases where these pathways are implicated, such as autoimmune diseases .
Properties
IUPAC Name |
2-cyclopropyl-N-quinolin-5-ylimidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c25-19(22-15-5-1-4-14-13(15)3-2-10-20-14)16-8-9-18-21-17(12-6-7-12)11-24(18)23-16/h1-5,8-12H,6-7H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNOZYSFNYMTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=CC5=C4C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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